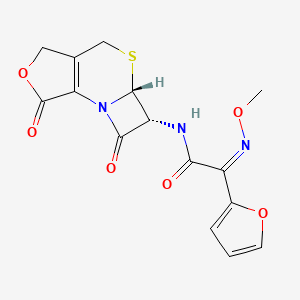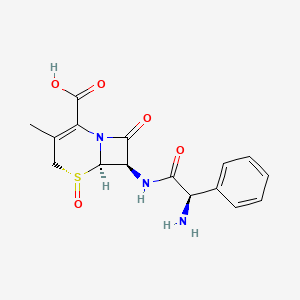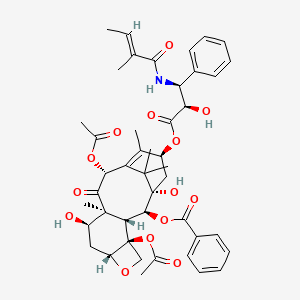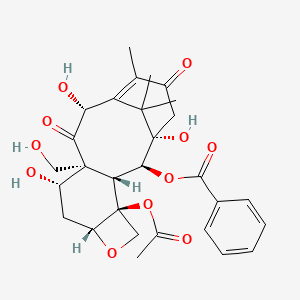
Fenticonazole Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenticonazole Impurity E is a chemical compound related to Fenticonazole, an imidazole antifungal drug . The chemical name for Fenticonazole Impurity E is 3-(2-(2,4-Dichlorophenyl)-2-((4-(phenylthio)benzyl)oxy)ethyl)-1-(4-(phenylthio)benzyl)-1H-imidazol-3-ium Hydrochloride .
Molecular Structure Analysis
The molecular formula of Fenticonazole Impurity E is C37H31Cl2N2OS2 : HCl . The structure can be represented by the SMILES notation: ClC1=C(C=CC(Cl)=C1)C(OCC2=CC=C(SC3=CC=CC=C3)C=C2)C[N+]4=CN(CC5=CC=C(SC6=CC=CC=C6)C=C5)C=C4.Cl .Applications De Recherche Scientifique
Determination and Analysis
Capillary Electrophoresis and HPLC for Fenticonazole Impurities : Fenticonazole, an antifungal agent, contains stereogenic centres and is used in therapy as a racemic mixture. Research by Quaglia et al. (2001) has established HPLC and HPCE methods for the simultaneous determination of fenticonazole and its impurities. This includes the use of a RP-8 column with acetonitrile/phosphate buffer for HPLC and a 30 mM phosphate buffer containing 8 mM trimethyl-β-cyclodextrin for HPCE, allowing separation of fenticonazole from its impurities in less than 20 minutes (Quaglia et al., 2001).
Stability-Indicating LC Method for Cream Formulation : A stability-indicating LC method has been developed for fenticonazole cream analysis in the presence of degradation products, as presented in the research by Silva et al. (2019). This research provides valuable insights into the quality control of generic fenticonazole medicines and includes the use of Design of Experiments (DoE) to achieve a robust and transferable method (Silva et al., 2019).
Drug Efficacy and Mechanism
Antimycotic Mechanism of Action : Veraldi et al. (2012) discuss the broad spectrum antimycotic activity of fenticonazole against dermatophytes and yeasts. The unique mechanism of action includes inhibition of protease acid secretion by Candida albicans, damage to the cytoplasmic membrane, and blocking of cytochrome oxidases and peroxidases. Fenticonazole also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections (Veraldi et al., 2012).
Chiral Discrimination and Antifungal Activity : The chiral nature of fenticonazole and its antifungal activity have been investigated by Quaglia et al. (2002). The study involved resolving rac-fenticonazole by HPLC and CE, with the biological activity of the rac-mixture and individual enantiomers tested against various fungal strains. The eutomer showed a positive Cotton effect in its CD spectrum (Quaglia et al., 2002).
Novel Drug Delivery Systems
Terpesomes for Ocular Delivery : Albash et al. (2021) developed terpene-enriched phospholipid vesicles (terpesomes) as a potential delivery system for fenticonazole nitrate to manage ocular fungal infections. The study highlights the effectiveness of terpesomes in enhancing drug delivery, showing higher ocular retention and safety in albino rabbits compared to drug suspension (Albash et al., 2021).
Novasomes for Corneal Targeting : Ahmed et al. (2022) explored fenticonazole nitrate-loaded novasomes to enhance corneal penetration and antifungal activity. The study employed a central composite design for formulation, focusing on aspects like stearic acid concentration, span 80: drug ratio, and cholesterol amount. The optimum formula showed improved corneal permeation and antifungal activity, confirming the potential of novasomes for effective drug delivery (Ahmed et al., 2022).
Safety And Hazards
Propriétés
Numéro CAS |
1313397-06-6 |
|---|---|
Nom du produit |
Fenticonazole Impurity E |
Formule moléculaire |
C37H31Cl2N2OS2 NO3 |
Poids moléculaire |
654.71 62.00 |
Apparence |
Off-White to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)


